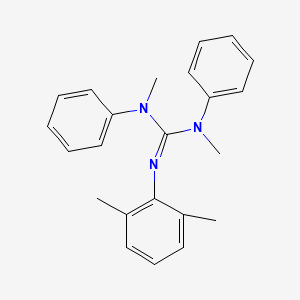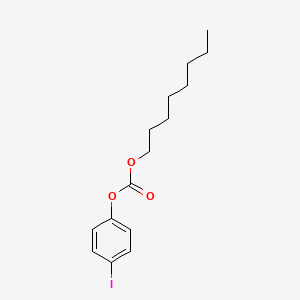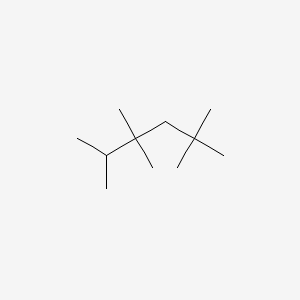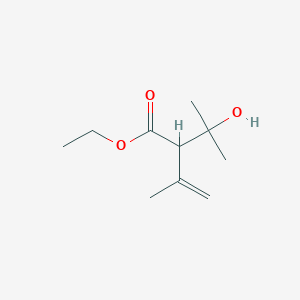
N''-(2,6-Dimethylphenyl)-N,N'-dimethyl-N,N'-diphenylguanidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’‘-(2,6-Dimethylphenyl)-N,N’-dimethyl-N,N’-diphenylguanidine is a complex organic compound with a unique structure that includes both dimethylphenyl and diphenylguanidine groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’‘-(2,6-Dimethylphenyl)-N,N’-dimethyl-N,N’-diphenylguanidine typically involves the reaction of 2,6-dimethylaniline with diphenylcarbodiimide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is heated to a specific temperature, often around 100-150°C, to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of N’‘-(2,6-Dimethylphenyl)-N,N’-dimethyl-N,N’-diphenylguanidine may involve large-scale reactors and more efficient catalysts to increase yield and reduce production costs. The process may also include purification steps such as recrystallization or chromatography to obtain a high-purity product.
化学反应分析
Types of Reactions
N’‘-(2,6-Dimethylphenyl)-N,N’-dimethyl-N,N’-diphenylguanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into simpler amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding nitro compounds, while reduction may produce primary or secondary amines.
科学研究应用
N’‘-(2,6-Dimethylphenyl)-N,N’-dimethyl-N,N’-diphenylguanidine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in polymerization reactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of rubber accelerators and other industrial chemicals.
作用机制
The mechanism by which N’‘-(2,6-Dimethylphenyl)-N,N’-dimethyl-N,N’-diphenylguanidine exerts its effects involves interactions with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions.
相似化合物的比较
Similar Compounds
2-Chloro-N-(2,6-dimethylphenyl)acetamide: This compound shares the dimethylphenyl group but has different functional groups.
N-(2,6-Dimethylphenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine: Another compound with a similar aromatic structure but different functional groups.
Uniqueness
N’‘-(2,6-Dimethylphenyl)-N,N’-dimethyl-N,N’-diphenylguanidine is unique due to its combination of dimethylphenyl and diphenylguanidine groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
属性
CAS 编号 |
57137-93-6 |
|---|---|
分子式 |
C23H25N3 |
分子量 |
343.5 g/mol |
IUPAC 名称 |
2-(2,6-dimethylphenyl)-1,3-dimethyl-1,3-diphenylguanidine |
InChI |
InChI=1S/C23H25N3/c1-18-12-11-13-19(2)22(18)24-23(25(3)20-14-7-5-8-15-20)26(4)21-16-9-6-10-17-21/h5-17H,1-4H3 |
InChI 键 |
DACPNADAJZWYOI-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC=C1)C)N=C(N(C)C2=CC=CC=C2)N(C)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[(Benzenesulfonyl)methyl]-1-phenylprop-2-en-1-one](/img/structure/B14619883.png)

![Acetamide, N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-](/img/structure/B14619888.png)


![(3Z)-3-[(4-Chlorophenyl)imino]-N-phenyl-3H-1,2,4-dithiazol-5-amine](/img/structure/B14619912.png)
![1-[3-(2,2-Diethoxyethyl)-2,2-dimethylcyclobutyl]ethan-1-one](/img/structure/B14619917.png)

![N-[(Benzyloxy)carbonyl]-L-leucyl-N-methyl-L-phenylalaninamide](/img/structure/B14619932.png)


![O-[2-(Dimethylamino)ethyl] butylcarbamothioate](/img/structure/B14619946.png)
